molecular formula C10H15ClO B050611 4-Propylcyclohex-3-ene-1-carbonyl chloride CAS No. 115498-53-8

4-Propylcyclohex-3-ene-1-carbonyl chloride

Cat. No. B050611
M. Wt: 186.68 g/mol
InChI Key: BVZYPFSQNAMBEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Propylcyclohex-3-ene-1-carbonyl chloride is a chemical compound that is widely used in scientific research. It is a versatile molecule that can be synthesized using various methods and has a range of applications in different fields.

Scientific Research Applications

4-Propylcyclohex-3-ene-1-carbonyl chloride is widely used in scientific research, particularly in the field of organic chemistry. It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. It is also used in the preparation of chiral building blocks and in the study of asymmetric synthesis.

Mechanism Of Action

The mechanism of action of 4-Propylcyclohex-3-ene-1-carbonyl chloride is not fully understood. However, it is known to react with various nucleophiles, including amines, alcohols, and thiols, to form stable covalent bonds. The reaction is usually catalyzed by a base such as triethylamine or pyridine. The resulting products can be used in various applications, including drug discovery and materials science.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Propylcyclohex-3-ene-1-carbonyl chloride are not well studied. However, it is known to be a reactive molecule that can form covalent bonds with various biological molecules, including proteins and DNA. This property makes it useful in the study of enzyme inhibition and drug discovery.

Advantages And Limitations For Lab Experiments

The advantages of using 4-Propylcyclohex-3-ene-1-carbonyl chloride in lab experiments include its versatility, high reactivity, and ease of synthesis. It can be used in a wide range of applications and can be synthesized using various methods. However, its high reactivity can also be a limitation, as it can react with unintended molecules in the experimental system. Its toxicity and potential health hazards should also be considered when handling this compound.

Future Directions

There are several future directions for the study of 4-Propylcyclohex-3-ene-1-carbonyl chloride. One direction is the development of new synthesis methods that can improve the yield and purity of the product. Another direction is the study of its mechanism of action and its interaction with biological molecules. This can lead to the discovery of new drugs and the development of new materials. The study of its toxicity and potential health hazards is also an important direction for future research.

Synthesis Methods

The synthesis of 4-Propylcyclohex-3-ene-1-carbonyl chloride can be achieved using different methods, including the reaction of cyclohexene with propyl chloroformate in the presence of a catalyst such as triethylamine. Another method involves the reaction of cyclohexanone with propylmagnesium bromide followed by the reaction with thionyl chloride. The yield and purity of the synthesized product depend on the reaction conditions and the purity of the starting materials.

properties

CAS RN

115498-53-8

Product Name

4-Propylcyclohex-3-ene-1-carbonyl chloride

Molecular Formula

C10H15ClO

Molecular Weight

186.68 g/mol

IUPAC Name

4-propylcyclohex-3-ene-1-carbonyl chloride

InChI

InChI=1S/C10H15ClO/c1-2-3-8-4-6-9(7-5-8)10(11)12/h4,9H,2-3,5-7H2,1H3

InChI Key

BVZYPFSQNAMBEP-UHFFFAOYSA-N

SMILES

CCCC1=CCC(CC1)C(=O)Cl

Canonical SMILES

CCCC1=CCC(CC1)C(=O)Cl

synonyms

3-Cyclohexene-1-carbonyl chloride, 4-propyl- (9CI)

Origin of Product

United States

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